Erythromycin, anhydro-, N-oxide

描述

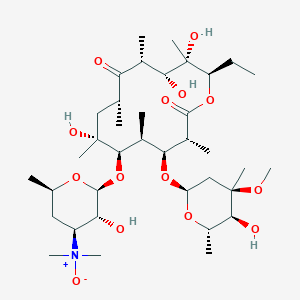

Erythromycin, anhydro-, N-oxide is a derivative of erythromycin, a macrolide antibiotic. Erythromycin itself is a well-known antibiotic used to treat various bacterial infections. The anhydro- and N-oxide modifications of erythromycin alter its chemical properties, potentially affecting its stability, solubility, and biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of erythromycin, anhydro-, N-oxide typically involves the oxidation of erythromycin. One common method is the chemoselective oxidation of the tertiary amino group in erythromycin using hydrogen peroxide in methanol . This reaction converts the amino group into an N-oxide, resulting in this compound.

Industrial Production Methods

Industrial production of erythromycin derivatives, including this compound, often involves fermentation processes using strains of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) . The fermentation broth is then subjected to various chemical modifications to produce the desired derivatives.

化学反应分析

Types of Reactions

Erythromycin, anhydro-, N-oxide can undergo several types of chemical reactions, including:

Oxidation: The primary reaction to form this compound involves the oxidation of the tertiary amino group.

Reduction: The N-oxide group can be reduced back to the tertiary amine under certain conditions.

Substitution: Various substituents can be introduced at different positions on the erythromycin scaffold through substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in methanol is commonly used for the oxidation of the tertiary amino group.

Reduction: Reducing agents such as sodium borohydride can be used to reduce the N-oxide group back to the amine.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the erythromycin scaffold.

Major Products Formed

Oxidation: this compound is the major product formed from the oxidation of erythromycin.

Reduction: The reduction of this compound yields erythromycin.

Substitution: Various substituted erythromycin derivatives can be formed depending on the reagents used.

科学研究应用

Antimicrobial Applications

Erythromycin, anhydro-, N-oxide demonstrates significant antimicrobial activity, primarily targeting Gram-positive bacteria. Its mechanism involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to its parent compound erythromycin A. However, the structural modifications in this compound enhance its stability and efficacy against antibiotic-resistant strains.

1.1. Development of Nano-Antibiotics

Recent studies have explored the incorporation of this compound into nanoparticle formulations to improve drug delivery systems:

- Nanoparticle Formulations : Researchers have developed various formulations including liposomes and solid-lipid nanoparticles that enhance solubility and stability while allowing targeted delivery of the antibiotic.

- Nano-Antibiotics Against MRSA : this compound has been combined with materials like AZO to create effective nano-antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .

1.2. Chitosan Nanodroplets

Erythromycin-loaded chitosan nanodroplets (Ery-NDs) have been designed for improved drug delivery. These nanodroplets can be oxygen-free or oxygen-loaded, potentially enhancing antimicrobial effectiveness while minimizing side effects .

Environmental Concerns

The presence of this compound as a degradation product in aquatic environments raises concerns regarding its ecological impact. It has been classified as a contaminant of emerging concern due to its interactions with other environmental contaminants and potential alterations in toxicity profiles .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and differences between this compound and related macrolide antibiotics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Erythromycin A | Parent compound | First macrolide antibiotic; broad-spectrum activity |

| Erythromycin B | Similar structure but different side chains | Different spectrum of activity |

| Azithromycin | Modified lactone ring | Improved pharmacokinetics and tissue penetration |

| Clarithromycin | Methylated derivative of erythromycin | Enhanced stability and activity against certain bacteria |

| Roxithromycin | Semi-synthetic derivative | Better absorption and longer half-life |

| This compound | Structural modifications enhancing biological activity | Effective against resistant strains |

This compound's specific modifications allow it to overcome some resistance mechanisms seen in other similar compounds while maintaining core structural features characteristic of macrolides .

作用机制

Erythromycin, anhydro-, N-oxide exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, preventing the translocation of peptides during translation . This action effectively halts bacterial growth and replication.

相似化合物的比较

Erythromycin, anhydro-, N-oxide can be compared with other erythromycin derivatives such as:

Erythromycin A: The parent compound, widely used as an antibiotic.

Clarithromycin: A semi-synthetic derivative with improved acid stability and broader spectrum of activity.

Azithromycin: Another semi-synthetic derivative with enhanced tissue penetration and longer half-life.

This compound is unique due to its specific chemical modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other erythromycin derivatives.

生物活性

Erythromycin, anhydro-, N-oxide (EAO) is a semi-synthetic derivative of erythromycin A, a macrolide antibiotic originally derived from the bacterium Saccharopolyspora erythraea. This compound exhibits notable biological activity, particularly in its antimicrobial properties. This article provides a detailed overview of the biological activity of EAO, including its mechanism of action, biochemical properties, and relevant research findings.

Erythromycin A N-oxide primarily functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation step in protein synthesis, which is crucial for bacterial growth and reproduction. This mechanism is similar to that of its parent compound, erythromycin A, but EAO may exhibit enhanced stability and efficacy against certain resistant bacterial strains due to its structural modifications.

Chemical Structure and Modifications:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Erythromycin A | Parent compound | First macrolide antibiotic; broad-spectrum activity |

| Erythromycin B | Similar structure but different side chains | Different spectrum of activity |

| This compound | Semi-synthetic derivative | Enhanced stability and activity against resistant strains |

EAO retains the core structural features characteristic of macrolides while incorporating modifications that enhance its biological activity. These modifications allow it to overcome some resistance mechanisms seen in other similar compounds.

Pharmacokinetics

Erythromycin A N-oxide exhibits favorable pharmacokinetic properties. It is lipophilic and tends to concentrate in acidic environments within the body, such as prostatic fluid and intracellular compartments. This property enhances its therapeutic efficacy against infections localized in such areas.

Case Studies and Research Findings

- In Vitro Studies : Research indicates that EAO retains similar antimicrobial efficacy to erythromycin A but with improved stability. In vitro assays have shown that it effectively inhibits the growth of various bacterial strains resistant to other antibiotics.

- In Vivo Studies : Although specific studies on EAO are sparse, related research on erythromycin derivatives suggests that modifications like those found in EAO can lead to enhanced pharmacological profiles. For instance, derivatives have shown improved bioavailability and reduced adverse effects compared to traditional erythromycin formulations .

- Toxicology Assessments : Toxicity studies indicate that EAO has a favorable safety profile when administered at therapeutic doses. Long-term studies are necessary to evaluate any potential cumulative effects or toxicity associated with prolonged use .

属性

IUPAC Name |

(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIPOVCSQJTWHA-RWJQBGPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213784 | |

| Record name | Erythromycin, anhydro-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

992-65-4, 63950-90-3 | |

| Record name | Erythromycin A N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin, anhydro-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin, anhydro-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHROMYCIN A N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9KL5GX5WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Erythromycin A N-oxide produced?

A1: Erythromycin A N-oxide can be isolated directly from the fermentation broth of Saccharopolyspora erythraea, the bacterium responsible for producing erythromycin A. This isolation can be achieved using techniques like thin-layer chromatography and high-performance liquid chromatography. [] Interestingly, Erythromycin A N-oxide can also be produced through cosynthesis using specific mutant strains of Saccharopolyspora erythraea. These mutants are blocked in their usual erythromycin production pathway, leading to the accumulation of Erythromycin A N-oxide. []

Q2: What analytical techniques are employed to identify and quantify Erythromycin A N-oxide?

A2: Both thin-layer chromatography and high-performance liquid chromatography are effective methods for isolating and identifying Erythromycin A N-oxide from fermentation broths. [] These techniques allow researchers to separate Erythromycin A N-oxide from other compounds present in the broth and confirm its presence.

Q3: Are there any other noteworthy findings from the research on Erythromycin A N-oxide?

A3: Research presented at the Pharmaceutical and Biomedica Analysis Meeting [] and the symposium on "Disposition and Delivery of Peptide Drugs" [] may offer further insights into Erythromycin A N-oxide. Unfortunately, the specific details of these presentations are not available in the provided abstracts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。